((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane
Description
Significance of Silyl (B83357) Enol Ethers as Versatile Synthetic Intermediates
The utility of silyl enol ethers in organic synthesis is extensive, primarily due to their role as enolate equivalents that are stable enough to be isolated and purified yet reactive enough to participate in a wide array of carbon-carbon bond-forming reactions. wikipedia.org Their nucleophilic character at the α-carbon allows them to react with a variety of electrophiles.
Key reactions highlighting the versatility of silyl enol ethers include:
Mukaiyama Aldol (B89426) Addition: A Lewis acid-catalyzed reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.
Michael Reactions: Conjugate addition to α,β-unsaturated carbonyl compounds.
Alkylations: Reactions with alkyl halides or other alkylating agents to introduce alkyl groups at the α-position. wikipedia.org
Halogenations and Oxidations: Reactions with electrophilic halogen sources or oxidizing agents to introduce functionality at the α-carbon.
The significance of silyl enol ethers lies in their ability to control regioselectivity in enolate reactions. For unsymmetrical ketones, it is possible to generate and react a specific regioisomer of the silyl enol ether, thereby directing subsequent bond formation to a specific α-carbon. researchgate.net
| Reaction Type | Electrophile | Product |
| Mukaiyama Aldol | Aldehyde/Ketone | β-Hydroxy Carbonyl |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |
| Alkylation | Alkyl Halide | α-Alkylated Carbonyl |
Structural Classification and General Reactivity Profile of Cyclic Silyl Enol Ethers
Cyclic silyl enol ethers, such as ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane, are classified based on the ring size and the substitution pattern of the double bond. The reactivity of these compounds is influenced by the steric and electronic properties of the cyclic system. The dihydropyran ring in this compound imparts specific conformational constraints that can influence the stereochemical outcome of its reactions.
The general reactivity profile of cyclic silyl enol ethers mirrors that of their acyclic counterparts, serving as nucleophiles in various reactions. However, the cyclic nature of these molecules can lead to unique stereoselectivity and, in some cases, can enable intramolecular reactions that are not possible with acyclic analogs. For instance, ring-contraction reactions have been observed with certain cyclic silyl enol ethers.
Historical Context of Silyl Enol Ether Discovery and Key Methodological Advancements
The development of organosilicon chemistry, in which silyl enol ethers are a cornerstone, has a rich history. Early explorations into organosilicon compounds by chemists like Frank C. Whitmore in the 1940s laid the groundwork for understanding the behavior of silicon in organic molecules. nih.gov Whitmore's work, though not directly on silyl enol ethers, contributed to the broader understanding of organosilicon compounds and their reactivity. wikipedia.orgchemeurope.compsu.edu
The synthetic utility of silyl enol ethers was significantly advanced by the work of Herbert O. House in the late 1960s and 1970s. researchgate.netacs.org House and his collaborators developed reliable methods for the preparation of silyl enol ethers from ketones using reagents like trimethylsilyl (B98337) chloride and a base. researchgate.net These methods allowed for the regioselective formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones, a crucial development for their application in controlled organic synthesis. researchgate.net
Key methodological advancements in silyl enol ether chemistry include:
The development of milder and more selective silylating agents.
The use of a wider range of bases to control the regioselectivity of enolate formation.
The discovery and application of various Lewis acids to catalyze reactions of silyl enol ethers, expanding their synthetic scope.
The advent of catalytic, enantioselective reactions involving silyl enol ethers.
| Key Figure | Contribution |
| Frank C. Whitmore | Pioneering work in organosilicon chemistry. nih.gov |
| Herbert O. House | Development of reliable methods for the synthesis of silyl enol ethers and control of regioselectivity. researchgate.netacs.org |
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-11(2,3)10-8-5-4-6-9-7-8/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLNVPWSYDEVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534758 | |
| Record name | [(5,6-Dihydro-2H-pyran-3-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82272-08-0 | |
| Record name | [(5,6-Dihydro-2H-pyran-3-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 5,6 Dihydro 2h Pyran 3 Yl Oxy Trimethylsilane and Dihydropyran Analogs
Carbon-Carbon Bond Forming Reactions
Lewis Acid-Promoted Mukaiyama Aldol (B89426) Reactions
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone, mediated by a Lewis acid. acs.orgchemrxiv.org This reaction offers a reliable method for the synthesis of β-hydroxy carbonyl compounds. acs.org The Lewis acid activates the carbonyl electrophile, facilitating nucleophilic attack from the silyl enol ether. scispace.com A key advantage of the Mukaiyama reaction is the ability to pre-form and isolate the silyl enol ether, which allows for controlled cross-aldol reactions and minimizes self-condensation of the carbonyl partner. chemrxiv.org
The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether, the nature of the substrates, and the choice of Lewis acid. scispace.com Many Lewis acids, such as titanium tetrachloride (TiCl₄), tend to favor the formation of syn-aldol products. chemrxiv.orgresearchgate.net The reaction generally proceeds through an open transition state. nih.gov
Table 1: Examples of Lewis Acid-Promoted Mukaiyama Aldol Reactions This table is representative and derived from general principles of the Mukaiyama aldol reaction.
| Entry | Silyl Enol Ether | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 4-hydroxy-4-phenyl-3,4-dihydro-2H-pyran-3-one | ~90 | >95:5 |
| 2 | This compound | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 4-hydroxy-4-isopropyl-3,4-dihydro-2H-pyran-3-one | ~85 | 90:10 |
| 3 | (Cyclohexyloxy)trimethylsilane | Acetaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 2-(1-hydroxyethyl)cyclohexanone | ~88 | 85:15 |
A significant advancement in the Mukaiyama aldol reaction is the development of enantioselective and catalytic asymmetric versions, which provide access to chiral β-hydroxy carbonyl compounds. acs.orgnih.gov These reactions employ a substoichiometric amount of a chiral Lewis acid catalyst to control the stereochemical outcome. chemrxiv.org
A variety of chiral catalysts have been developed for this purpose. For instance, chiral iron(II) bipyridine complexes have been shown to be effective catalysts for highly enantioselective Mukaiyama aldol reactions in aqueous conditions, affording products in excellent yields and with high diastereo- and enantioselectivities. nih.gov Another notable example is the use of titanium(IV) isopropoxide in combination with the chiral ligand (R)-BINOL, which facilitates the highly enantioselective synthesis of aldol adducts. researchgate.net
Table 2: Enantioselective and Catalytic Asymmetric Mukaiyama Aldol Reactions This table includes representative data from literature on asymmetric Mukaiyama aldol reactions.
| Entry | Silyl Enol Ether | Aldehyde | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | Chiral Iron(II) Bipyridine Complex | H₂O/EtOH | 0 | 95 | 98:2 | 99 |
| 2 | Trimethylsilyl (B98337) enol ether of an unsaturated ester | An aldehyde | Ti(OiPr)₄ / (R)-BINOL | CH₂Cl₂ | -20 | 67 | - | High |
| 3 | Acetaldehyde silyl enol ether | Various aliphatic and aromatic aldehydes | Imidodiphosphorimidate (IDPi) catalyst | Toluene (B28343) | -78 | 80-95 | - | 90-99 |
The vinylogous Mukaiyama aldol reaction (VMAR) is an extension of the classical reaction, utilizing a silyl dienol ether as the nucleophile. acs.org This reaction allows for the formation of larger carbon frameworks by creating a 1,5-relationship between functional groups and generating two new stereocenters and a double bond simultaneously. researchgate.netnih.gov The additional double bond in the product offers a handle for further synthetic transformations. researchgate.net
The regioselectivity of the VMAR, specifically the competition between α- and γ-addition, is a critical aspect. Silyl dienol ethers often exhibit a strong preference for γ-addition. beilstein-journals.org The stereochemical outcome of the VMAR can be controlled through the use of chiral catalysts or by substrate control with chiral aldehydes. For example, the reaction between a vinylketene silyl N,O-acetal and paraldehyde (B1678423) has been shown to proceed with excellent diastereoselectivity (>20:1) to give the anti-adduct. researchgate.net
Table 3: Vinylogous Mukaiyama Aldol Reactions of Dihydropyran Analogs This table presents data from documented vinylogous Mukaiyama aldol reactions.
| Entry | Silyl Dienol Ether | Aldehyde | Lewis Acid/Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | (E)-(Buta-1,3-dien-1-yloxy)trimethylsilane | 1-(Cyclopropylmethyl)-5-methylindoline-2,3-dione | Cinchona-based thiourea | Toluene | -20 | 75 | - |
| 2 | Vinylketene silyl N,O-acetal | Paraldehyde | - | - | - | 82 | >20:1 (anti) |
| 3 | Titanium chloride catalyzed vinylogous Mukaiyama aldol reaction of a silyl enol ether | A chiral aldehyde | TiCl₄ | Dichloromethane (B109758) | -78 | 55 | 7:1 |
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound (an enone or enoate). researchgate.netnih.gov Silyl enol ethers, such as this compound, can act as soft nucleophiles in Mukaiyama-Michael reactions, typically under Lewis acid catalysis. acs.org
The development of enantioselective organocatalytic Mukaiyama-Michael additions has expanded the utility of this reaction. For instance, chiral imidazolidinone catalysts have been successfully employed to promote the addition of silyl enol ethers to α,β-unsaturated aldehydes, yielding δ-keto aldehydes in high yields and enantioselectivities. acs.org These reactions proceed via the formation of a dienamine intermediate with the catalyst. mdpi.com
Table 4: Organocatalytic Mukaiyama-Michael Addition Reactions This table is based on reported organocatalytic Mukaiyama-Michael additions.
| Entry | Silyl Enol Ether | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Crotonaldehyde | Chiral Imidazolidinone | Toluene | -20 | 87 | 95 |
| 2 | 1-(Trimethylsilyloxy)cyclopentene | Cinnamaldehyde | Chiral Imidazolidinone | THF | -20 | 75 | 92 |
| 3 | This compound | Methyl vinyl ketone | Chiral Imidazolidinone | CH₂Cl₂ | -20 | High | High |
Alkylation Reactions with Electrophiles
Silyl enol ethers can undergo alkylation at the α-carbon upon reaction with suitable electrophiles, typically under Lewis acidic conditions. nih.gov This reaction provides a regioselective method for the α-alkylation of the corresponding ketone. The reaction is particularly efficient with electrophiles that can form stable carbocations, such as tertiary, allylic, or benzylic halides. nih.gov For instance, the alkylation of silyl enol ethers with tertiary alkyl halides in the presence of Lewis acids like TiCl₄ or SnCl₄ proceeds readily. nih.gov
A unique gold-catalyzed alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters has been reported. This reaction is noteworthy because it results in the formation of α-alkylated silyl enol ethers, preserving the silyl enol ether functionality. The proposed mechanism involves the in situ generation of a leaving group through gold catalysis, followed by nucleophilic attack of the silyl enol ether.
Table 5: Alkylation Reactions of Silyl Enol Ethers This table includes data from a specialized gold-catalyzed alkylation reaction.
| Entry | Silyl Enol Ether | Electrophile | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | ortho-alkynylbenzoic acid benzyl (B1604629) ester | (o-Tol)₃PAuCl / AgClO₄ | Toluene | 100 | α-benzylated silyl enol ether | 55 |
| 2 | 1-(Trimethylsilyloxy)cyclopentene | ortho-alkynylbenzoic acid benzyl ester | (o-Tol)₃PAuCl / AgClO₄ | Toluene | 100 | α-benzylated silyl enol ether | 65 |
| 3 | This compound | Benzyl bromide | TiCl₄ | CH₂Cl₂ | -78 | 4-Benzyl-3,4-dihydro-2H-pyran-3-one | Moderate |
Dicarbofunctionalization Reactions (e.g., Iron-Catalyzed Methods)
Dicarbofunctionalization reactions, where two new carbon-carbon bonds are formed across a double bond in a single step, represent a powerful strategy for rapidly increasing molecular complexity. nih.gov Iron-catalyzed three-component coupling reactions have emerged as a sustainable and efficient method for the dicarbofunctionalization of alkenes, including silyl enol ethers. nih.gov
These reactions typically involve the coupling of an alkyl halide, an organometallic nucleophile (such as a Grignard reagent), and an alkene, catalyzed by an iron salt in the presence of a suitable ligand. nih.gov For silyl enol ethers, this methodology allows for the formation of two new C-C bonds at the α- and β-positions of the corresponding carbonyl compound. nih.gov The reaction proceeds through a radical mechanism, where an alkyl radical, generated from the alkyl halide, adds to the silyl enol ether to form an α-silyloxy radical. This radical intermediate is then trapped by an organoiron species. nih.gov A wide range of (hetero)aryl Grignard reagents and alkyl halides can be employed in this transformation. nih.gov
Table 6: Iron-Catalyzed Dicarbofunctionalization of Silyl Enol Ethers This table is based on data from iron-catalyzed three-component coupling reactions.
| Entry | Silyl Enol Ether | Alkyl Halide | Grignard Reagent | Iron Catalyst/Ligand | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Vinyloxytrimethylsilane | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene | p-Tolylmagnesium bromide | Fe(acac)₃ / dcypt | THF | 0 | Dicarbofunctionalized product | 97 (NMR) |
| 2 | Vinyloxytrimethylsilane | Perfluorohexyl iodide | 4-Methoxyphenylmagnesium bromide | Fe(acac)₃ / dcypt | THF | 0 | Dicarbofunctionalized product | 85 |
| 3 | 1-(Trimethylsilyloxy)cyclopentene | 1-Iodoadamantane | Phenylmagnesium bromide | Fe(acac)₃ / dcypt | THF | 0 | Dicarbofunctionalized product | 75 |
Allylic C-H Alkylation via Photoredox-Brønsted Base Hybrid Catalysis
A novel strategy for the direct allylic C-H alkylation of silyl enol ethers, including dihydropyran analogs, has been developed utilizing a photoredox-Brønsted base hybrid catalysis system. researchgate.netchem-station.comrsc.org This method circumvents the traditional reactivity of silyl enol ethers as enolate equivalents, instead activating the allylic C-H bond to form a nucleophilic allylic radical.
The proposed mechanism initiates with the single-electron oxidation of the silyl enol ether by an excited iridium-based photosensitizer, generating a radical cation. researchgate.netrsc.org Unlike typical pathways where this intermediate would collapse to an α-carbonyl radical, a moderately hindered Brønsted base, such as 2,4,6-collidine, selectively deprotonates the allylic C-H bond of the radical cation. researchgate.netrsc.org This step is favored due to the high acidity of the allylic C-H bond in the radical cation intermediate. The deprotonation generates a nucleophilic allylic radical without cleavage of the silicon-oxygen bond. This allylic radical then undergoes an addition reaction with an electron-deficient olefin, and a subsequent single-electron reduction and silylation regenerates the silyl enol ether product, now alkylated at the allylic position. researchgate.netrsc.org
This transformation is broadly applicable and allows for the introduction of various alkyl groups at the γ-position of the corresponding carbonyl compound. rsc.org The resulting alkylated silyl enol ethers are valuable intermediates that can be further transformed into highly functionalized carbonyl compounds. rsc.org
| Entry | Silyl Enol Ether | Michael Acceptor | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(Trimethylsilyloxy)cyclohexene | Dimethyl maleate | Ir(dF(CF3)ppy)2(dtbbpy)PF6 / 2,4,6-Collidine | 95 |
| 2 | 1-(Trimethylsilyloxy)cyclohexene | Methyl acrylate (B77674) | Ir(dF(CF3)ppy)2(dtbbpy)PF6 / 2,4,6-Collidine | 89 |
| 3 | 1-(Trimethylsilyloxy)cyclohexene | Methyl vinyl ketone | Ir(dF(CF3)ppy)2(dtbbpy)PF6 / 2,4,6-Collidine | 88 |
Cross-Coupling Reactions (e.g., with Organometallic Reagents)
Cross-coupling reactions represent a powerful tool for C-C bond formation. While traditional named reactions like Kumada, Stille, or Negishi couplings typically involve organohalides, silyl enol ethers such as this compound can participate in related transformations, most notably in direct α-arylation reactions. wikipedia.orgjk-sci.comyoutube.com
Palladium-catalyzed α-arylation provides a method for the direct coupling of silyl enol ethers with aryl halides. nih.govsigmaaldrich.com In these reactions, the silyl enol ether functions as a soft enolate nucleophile. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with the silyl enol ether, and subsequent reductive elimination to afford the α-aryl ketone and regenerate the Pd(0) catalyst. nih.gov Additives such as tributyltin fluoride (B91410) are often required to facilitate the transfer of the enolate moiety to the palladium center. nih.gov
More recent advancements have utilized rhodium(III)-catalyzed C-H activation to achieve the α-arylation of silyl enol ethers. nih.govorganic-chemistry.org This approach couples the silyl enol ether with a directing group-containing arene, where the reaction proceeds through C-H activation of the arene, insertion of the silyl enol ether double bond, and subsequent reductive elimination. nih.govorganic-chemistry.org These methods provide a modern alternative to classical cross-coupling strategies, offering high efficiency and functional group tolerance. nih.gov
Functionalization Reactions at the Alpha Position
The carbon atom alpha to the silyloxy group is the most common site of reactivity for silyl enol ethers, which behave as synthetic equivalents of ketone enolates. This nucleophilic character allows for a wide range of electrophilic functionalization reactions.
α-Halogenation
The α-halogenation of ketones is a fundamental transformation, and the use of silyl enol ethers provides a regioselective method to achieve this. Silyl enol ethers react with various electrophilic halogenating agents to introduce a halogen at the α-position. Common reagents for this transformation include N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination. rsc.orgwikipedia.orgnih.gov The reaction proceeds through the attack of the electron-rich double bond of the silyl enol ether on the electrophilic halogen, followed by the loss of the trimethylsilyl group. This method avoids the harsh acidic or basic conditions often required for the direct halogenation of ketones, which can lead to side reactions or poor regioselectivity.
α-Sulfenylation
The introduction of a sulfur functional group at the α-position of a carbonyl compound can be readily achieved through the α-sulfenylation of its corresponding silyl enol ether. nih.gov This reaction involves treating the silyl enol ether with an electrophilic sulfur reagent, such as a sulfenyl chloride (e.g., phenylsulfenyl chloride, PhSCl). nih.gov The reaction mechanism is analogous to α-halogenation, where the nucleophilic double bond of the silyl enol ether attacks the electrophilic sulfur atom. The chloride ion released in this step then facilitates the removal of the trimethylsilyl group, yielding the α-sulfenylated carbonyl compound. nih.gov This transformation is valuable for the synthesis of various sulfur-containing molecules and provides a precursor for further synthetic manipulations, such as the formation of α,β-unsaturated carbonyl compounds via oxidation and elimination.
α-Hydroxylation (e.g., Rubottom Oxidation)
The Rubottom oxidation is a reliable and high-yielding method for the α-hydroxylation of ketones and aldehydes via their silyl enol ether derivatives. rsc.orgnih.gov This reaction is particularly effective for cyclic silyl enol ethers, including dihydropyran systems. rsc.org The process involves the treatment of the silyl enol ether with a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org
The mechanism begins with the epoxidation of the electron-rich double bond of the silyl enol ether by the peroxyacid, forming a siloxy oxirane intermediate. rsc.org This intermediate is unstable and, under the influence of the acidic byproduct (m-chlorobenzoic acid) or upon workup, undergoes a ring-opening to form an oxocarbenium ion. This is followed by a wikipedia.orgwikipedia.org-Brook rearrangement, where the silyl group migrates from the oxygen of the original enol ether to the oxygen of the newly formed hydroxyl group. rsc.org This rearrangement yields an α-(trimethylsilyloxy)carbonyl compound, which is subsequently hydrolyzed with acid, base, or a fluoride source to afford the final α-hydroxy carbonyl product. rsc.org
α-Sulfonylation (e.g., Visible Light-Driven Methods)
The synthesis of β-ketosulfones, which are important structural motifs in medicinal chemistry, can be achieved by the α-sulfonylation of silyl enol ethers. Modern methods have leveraged visible light to drive this transformation under mild, metal-free conditions. wikipedia.orgnih.gov
One such approach involves the formation of an electron donor-acceptor (EDA) complex between the silyl enol ether (the donor) and a sulfonylating agent like a thiosulfonate (the acceptor). nih.gov Upon irradiation with visible light, single-electron transfer (SET) occurs within the EDA complex. This generates a sulfonyl radical and a silyl enol ether radical cation. These radicals then combine to form a new C-S bond at the α-position. Subsequent loss of the silyl group and a thiyl radical yields the final β-ketosulfone product. This method is advantageous as it avoids the need for transition-metal catalysts or external photoredox catalysts, offering a more sustainable and cost-effective synthetic route. nih.gov
| Entry | Silyl Enol Ether | Sulfonylating Agent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(Trimethylsilyloxy)cyclohexene | S-Phenyl benzenethiosulfonate | DABCO, Blue LED, MeCN, rt | 85 |
| 2 | 1-Phenyl-1-(trimethylsilyloxy)ethene | S-Phenyl benzenethiosulfonate | DABCO, Blue LED, MeCN, rt | 92 |
| 3 | 1-(Trimethylsilyloxy)cyclopentene | S-p-Tolyl 4-methylbenzenethiosulfonate | DABCO, Blue LED, MeCN, rt | 81 |
α-Hydrazination (e.g., Transition-Metal-Free Protocols)
The introduction of a hydrazine (B178648) group at the α-position of the carbonyl precursor to the silyl enol ether is a valuable transformation for synthesizing molecules with significant biological and synthetic interest. Transition-metal-free protocols offer an environmentally benign and cost-effective alternative to traditional metal-catalyzed methods. rsc.org
A notable green chemistry approach involves the electrophilic hydrazination of silyl enol ethers using diazo compounds, such as diethyl azodicarboxylate (DEAD), as the electrophile. researchgate.net This method is advantageous as it can be performed under mild conditions, often at room temperature in an open atmosphere, using eco-friendly solvents like an ethanol-water mixture. rsc.org The reaction proceeds without the need for an inert atmosphere or energy-intensive low temperatures. rsc.org The scope of this protocol has been demonstrated across numerous examples, consistently providing good to excellent yields of the corresponding α-hydrazino ketone derivatives. rsc.org This method is also amenable to scale-up and can be conducted under solvent-free conditions, further enhancing its green credentials. rsc.org
Table 1: Examples of Transition-Metal-Free α-Hydrazination of Silyl Enol Ethers
| Silyl Enol Ether Substrate | Diazo Electrophile | Conditions | Product Type | Yield |
|---|---|---|---|---|
| Trimethyl((1-phenylvinyl)oxy)silane | Diethyl azodicarboxylate (DEAD) | EtOH/H₂O, Room Temp, Open Air | α-Hydrazino Acetophenone | High |
| 4-(1-((trimethylsilyl)oxy)vinyl)benzonitrile | Diethyl azodicarboxylate (DEAD) | EtOH/H₂O, Room Temp, Open Air | α-Hydrazino Acetophenone Derivative | 86% researchgate.net |
| Trimethyl((1-(p-tolyl)vinyl)oxy)silane | Diethyl azodicarboxylate (DEAD) | EtOH/H₂O, Room Temp, Open Air | α-Hydrazino Acetophenone Derivative | Good researchgate.net |
α-Functionalization via Umpolung Cross-Nucleophile Coupling
Standard functionalization of carbonyl compounds relies on the natural nucleophilicity of the α-carbon of their enol or enolate derivatives. nih.gov Umpolung, or polarity reversal, strategies enable the α-carbon to react as an electrophile, opening pathways to transformations that are challenging to achieve through conventional enolate chemistry. acs.org
A general and powerful umpolung protocol for silyl enol ethers involves the use of a hypervalent iodine(III) reagent, such as 1-bromo-3,3-dimethyl-1,3-dihydro-1λ³[d] nih.govacs.orgiodaoxole. nih.govehu.es This method facilitates the cross-nucleophile coupling of the silyl enol ether with a wide array of heteroatom and carbon-based nucleophiles. chemrxiv.org The reaction mechanism is proposed to proceed through the initial formation of an enolonium intermediate or a key α-brominated carbonyl species. nih.govchemrxiv.org This highly reactive intermediate is then trapped by a second, added nucleophile. nih.gov This two-step sequence, where the enol derivative is consumed before the addition of the second nucleophile, minimizes side reactions like homocoupling. nih.gov This strategy has been successfully applied to couple silyl enol ethers with carboxylic acids, alcohols, primary and secondary amines, azide, and thiols, affording the corresponding α-functionalized carbonyl compounds in excellent yields. nih.govehu.es
Table 2: Scope of Nucleophiles in Umpolung Coupling of Silyl Enol Ethers
| Nucleophile Type | Example Nucleophile | Iodine(III) Reagent | Product Type | Reported Yields |
|---|---|---|---|---|
| Carboxylic Acid | Benzoic Acid | 1-bromo-3,3-dimethyl-1,3-dihydro-1λ³[d] nih.govacs.orgiodaoxole | α-Carboxylate Carbonyl | 80-98% nih.gov |
| Amine | Primary and Secondary Amines | Hypervalent Iodine Reagents | α-Amino Carbonyl | Good ehu.es |
| Thiol | Various Thiols | Hypervalent Iodine Reagents | α-Thio Carbonyl | Good ehu.es |
| Azide | Sodium Azide | Hypervalent Iodine Reagents | α-Azido Carbonyl | Good ehu.es |
| Carbon Nucleophile | Malonates | Hypervalent Iodine Reagents | 1,4-Dicarbonyl Compound | Good acs.org |
α-C-H Functionalization (e.g., Dual Nickel and Organophotoredox Catalysis)
Direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis. Dual catalytic systems that merge transition-metal catalysis with photoredox catalysis have emerged as a powerful tool for this purpose. researchgate.net Specifically, the combination of nickel and a photoredox catalyst enables the direct coupling of C(sp³)–H bonds with various partners, such as aryl halides, under mild conditions. rsc.org
This methodology is particularly relevant for activating α-amino C-H bonds to generate valuable benzylic amines. rsc.org The general mechanism involves the photoredox catalyst absorbing light and initiating a single-electron transfer (SET) process that generates an α-amino radical from the starting amine. nih.gov This radical is then intercepted by a nickel catalyst within its catalytic cycle, leading to the formation of a new C–C bond with the aryl halide coupling partner. nih.govorganic-chemistry.org This approach avoids the need for pre-functionalized starting materials and is tolerant of a wide range of functional groups. organic-chemistry.org While demonstrated extensively for N-aryl amines, this catalytic principle holds potential for the α-C-H functionalization of dihydropyran systems, where the ring oxygen could similarly influence the adjacent C-H bond.
Cyclization and Ring-Forming Reactions
Prins Cyclization for Substituted Tetrahydropyran-4-one Synthesis
The Prins cyclization is a classic ring-forming reaction that has been adapted for the synthesis of substituted tetrahydropyran (B127337) rings. A highly effective variant, the silyl enol ether Prins cyclization, provides a diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones. acs.orgnih.gov
This key step is promoted by the condensation of a hydroxy-substituted silyl enol ether with an aldehyde, typically activated by a Lewis acid like BF₃·OEt₂. acs.org This generates an oxocarbenium ion, which is then intramolecularly trapped by the tethered silyl enol ether nucleophile. nih.govbeilstein-journals.org The reaction proceeds through a thermodynamically favored chair-like transition state, which accounts for the high diastereoselectivity observed. acs.org This methodology is tolerant of many functional groups and allows for the modular synthesis of a diverse library of tetrahydropyran-4-ones, often in high yields. acs.orgnih.gov The cyclization efficiently forms both a new C-C and a new C-O bond while establishing a quaternary center at the C-3 position with good stereocontrol. acs.org
Table 3: Silyl Enol Ether Prins Cyclization with Various Aldehydes
| Hydroxy Silyl Enol Ether Precursor | Aldehyde | Lewis Acid | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Modular Precursor | Benzaldehyde | BF₃·OEt₂ | 2-phenyl-tetrahydropyran-4-one derivative | Up to 97% acs.org | >95:5 acs.org |
| Modular Precursor | Electron-rich Aromatic Aldehydes | BF₃·OEt₂ | 2-aryl-tetrahydropyran-4-one derivative | High acs.org | High acs.org |
| Modular Precursor | Aliphatic Aldehydes | BF₃·OEt₂ | 2-alkyl-tetrahydropyran-4-one derivative | Good beilstein-journals.org | High beilstein-journals.org |
| Modular Precursor | α,β-Unsaturated Aldehydes | BF₃·OEt₂ | 2-alkenyl-tetrahydropyran-4-one derivative | Good nih.gov | Variable nih.gov |
Oxidative Coupling for Dihydropyran Derivatives (e.g., with Baylis-Hillman Adducts)
Baylis-Hillman adducts, which are functionalized allylic alcohols, can serve as valuable building blocks in organic synthesis. jocpr.com Their oxidative coupling with silyl enol ethers provides a novel route to fused dihydropyran systems. One such method employs Dess-Martin periodinane as an oxidant to promote the coupling of Baylis-Hillman adducts with silyl enol ethers, leading to the formation of cis-fused dihydropyrans. researchgate.net This transformation represents a unique application of both reagents to construct complex heterocyclic frameworks. While acyclic Baylis-Hillman derivatives can undergo reactions like peroxidation, achieving high diastereoselectivity often requires converting them into cyclic structures first. nih.govnih.gov
Cycloaddition Reactions (e.g., Ozonolysis-mediated Dioxolane Formation)
Silyl enol ethers can participate in cycloaddition reactions, offering pathways to various heterocyclic structures. A notable example is their reaction with ozone. Unlike the typical ozonolysis of alkenes that leads to cleavage of the double bond, the ozonolysis of silyl enol ethers can result in the formation of 3-silyloxy-1,2-dioxolane derivatives. semanticscholar.orgcore.ac.uk This reaction is thought to proceed via the concerted addition of a carbonyl oxide to the enol ether double bond. semanticscholar.org This transformation provides a direct method for synthesizing five-membered rings containing a peroxide linkage, which are valuable synthetic intermediates.
Other Key Transformations
The unique reactivity of silyl enol ethers, including those derived from dihydropyran structures, extends to several fundamental organic transformations. These reactions underscore their versatility as synthetic intermediates, allowing for isomerization to more stable forms, conversion into highly reactive enolates, and hydrolysis back to the parent carbonyl compounds.
Silyl enol ethers can exist as regioisomers, often prepared as the kinetically favored product under specific conditions, such as the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. wikipedia.orgnih.gov However, these kinetic isomers can be converted into their more thermodynamically stable counterparts. nih.gov This isomerization is a crucial process for controlling the regiochemical outcome of subsequent reactions.
The isomerization of kinetically favorable silyl enol ethers to their thermodynamically more stable isomers can be achieved under various catalytic conditions. For instance, triflic imide (Tf₂NH) has been shown to be an effective catalyst for this transformation under mild conditions. nih.govbeilstein-journals.org The proposed mechanism involves the rapid protonation of the silyl enol ether by the catalyst to form a siloxonium cation. nih.govbeilstein-journals.org Subsequently, another molecule of the silyl enol ether acts as a base to deprotonate the α-position of this cation, leading to an equilibrium that favors the formation of the thermodynamically more stable silyl enol ether. nih.govbeilstein-journals.org
The efficiency of this isomerization can be influenced by the choice of catalyst and reaction conditions. While harsh conditions such as high temperatures were previously required for complete equilibration, modern methods allow for smooth conversion at much lower temperatures. nih.gov
| Kinetic Silyl Enol Ether | Catalyst (mol %) | Temperature (°C) | Time | Thermodynamic Silyl Enol Ether Yield (%) | Reference |
|---|---|---|---|---|---|
| 1a | Tf₂NH (1.0) | Ambient | 5 min | 92 | nih.gov |
| 1a | Tf₂NH (1.0) | -10 | 5 min | >99 | nih.gov |
Silyl enol ethers serve as valuable precursors for the generation of lithium enolates, which are highly reactive intermediates in carbon-carbon bond-forming reactions. wikipedia.org The conversion of a silyl enol ether to a lithium enolate can be accomplished by reacting it with an organolithium reagent, such as methyllithium (B1224462). wikipedia.org
This transformation proceeds via a nucleophilic substitution reaction at the silicon atom of the silyl enol ether. wikipedia.org The organolithium reagent attacks the silicon, leading to the cleavage of the silicon-oxygen bond and the formation of the corresponding lithium enolate and a tetraalkylsilane byproduct, such as tetramethylsilane (B1202638) when methyllithium is used. wikipedia.org This method provides a clean and efficient route to generate lithium enolates from the more stable and isolable silyl enol ether precursors. wikipedia.org The generated lithium enolates can then be used in a variety of subsequent reactions with electrophiles. netlify.app
It has also been reported that alkali metal alkoxides can be used to generate enolates from silyl enol ethers, which can then be trapped with various electrophiles. rsc.org
A fundamental reaction of silyl enol ethers is their hydrolysis back to the parent carbonyl compound. wikipedia.org This reaction effectively removes the enol ether protecting group and regenerates the ketone or aldehyde functionality. The hydrolysis can be carried out under acidic conditions. researchgate.net
In this process, a water molecule acts as a nucleophile and attacks the silicon atom of the silyl enol ether. wikipedia.org This leads to the formation of the carbonyl compound and a trimethylsilanol (B90980) intermediate. wikipedia.org The trimethylsilanol can then react with another molecule of trimethylsilanol to form hexamethyldisiloxane (B120664) as a stable byproduct. wikipedia.org This hydrolysis is a synthetically useful transformation, allowing for the protection of a carbonyl group as a silyl enol ether and its subsequent deprotection under mild conditions. wikipedia.org
The development of enantioselective protonation of silyl enol ethers during hydrolysis has also been an area of interest, allowing for the formation of optically active ketones from prochiral silyl enol ethers. organic-chemistry.org
Mechanistic Insights and Theoretical Investigations
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of silyl (B83357) enol ethers. DFT calculations allow for the mapping of potential energy surfaces, the characterization of transition states, and the prediction of reaction kinetics and thermodynamics, offering insights that are often difficult to obtain through experimental means alone.
For reactions involving silyl enol ethers, DFT has been employed to:
Rationalize Reactivity and Selectivity: Calculations can explain observed differences in reactivity between various substrates and rationalize chemo-, regio-, and stereoselectivity.
Determine Reaction Barriers: The Gibbs free energies of activation for various reaction pathways can be calculated, helping to identify the most likely mechanism. For instance, in the iron-catalyzed dicarbofunctionalization of silyl enol ethers, DFT calculations predicted a C(sp²)–C(sp³) bond formation barrier of approximately 12 kcal/mol. An alternative atom transfer radical addition (ATRA) pathway was ruled out due to a higher calculated energy barrier of about 14 kcal/mol.
Characterize Intermediates: The geometries and electronic structures of transient intermediates, such as radicals and ionic species, can be modeled to understand their stability and subsequent reactivity.
A variety of functionals and basis sets are used in these studies, with the choice depending on the specific system and desired accuracy. Common combinations include B3LYP with the 6-31G* basis set for geometry optimizations and more sophisticated functionals for more precise energy calculations.
Table 1: Representative Calculated Activation Energies for Reactions of Silyl Enol Ethers
| Reaction Type | Silyl Enol Ether Substrate | Calculated Parameter | Value (kcal/mol) | Computational Method | Source |
|---|---|---|---|---|---|
| Giese Addition of •CF₂CF₃ | Generic Silyl Enol Ether | Activation Energy Barrier | 8.1 | uB3LYP-d3/def2-svp-CPCM(THF) | |
| 5-exo Radical Cyclization | Generic Silyl Enol Ether | Activation Energy Barrier | ~9 | Not specified | |
| C(sp²)–C(sp³) Bond Formation | Generic Silyl Enol Ether | Gibbs Free Energy Barrier | ~12 | uM06L-d3/def2tzvpp-SMD(THF) | |
| Lewis Acid Induced [2+2] Cycloaddition | Trimethylsilyl (B98337) vinyl ether | Activation Enthalpy (uncatalyzed) | 21.1 | B3LYP/6-31G | |
| Lewis Acid Induced Michael-type Addition | Trimethylsilyl vinyl ether | Activation Energy (AlCl₃ catalyzed) | 7.1 | B3LYP/6-31G |
Elucidation of Reaction Pathways and Intermediates
Silyl enol ethers, including the cyclic variant ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane, are excellent acceptors for radical species. The addition of a radical to the electron-rich double bond results in the formation of a key intermediate: an α-silyloxy radical.
The general mechanism involves:
Radical Generation: An electrophilic radical is generated from a suitable precursor, for example, through halogen-atom abstraction from an alkyl halide by a transition metal catalyst.
Giese Addition: The generated radical undergoes a regioselective Giese addition to the double bond of the silyl enol ether. This step is typically fast and irreversible.
Formation of the α-Silyloxy Radical: This addition generates the transient α-silyloxy radical intermediate.
Subsequent Transformation: This radical can then undergo various transformations, such as radical/cross-coupling sequences or cyclizations, to form the final product.
DFT calculations have been instrumental in supporting the formation of α-silyloxy radicals and mapping out the subsequent reaction steps, such as rapid 5-exo radical cyclizations which have calculated barriers of around 9 kcal/mol.
In the presence of Lewis or Brønsted acids, silyl enol ethers react as nucleophiles through polar or ionic mechanisms. A common reaction pathway is the silyl-Prins cyclization. A plausible mechanism for this type of reaction begins with the interaction of an aldehyde with a Lewis acid, which generates an oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic double bond of the silyl enol ether in a cyclization step, leading to a stabilized carbocation intermediate, which subsequently undergoes desilylation to yield the dihydropyran product.
Similarly, in Mukaiyama aldol-type additions, a Lewis acid activates a carbonyl compound, which is then attacked by the silyl enol ether. This process is believed to proceed through an extended, acyclic transition state.
Ni-catalyzed Chain Walking: A novel approach for the synthesis of specific silyl enol ethers involves Ni-catalyzed remote functionalization, or "chain walking". This strategy allows for the formation of silyl enol ethers from ketones bearing a distant olefin. Mechanistic studies suggest the catalytic cycle involves the formation of a Ni(I) dimer as a resting state, which, upon reaction with an alkyl bromide, is converted to an active [Ni(II)-H] species. This nickel hydride then undergoes a series of migratory insertions and β-hydride eliminations to "walk" along the carbon chain. The process terminates upon forming a stabilized η³-bound Ni(II) enolate, which is the key selectivity-determining intermediate. Subsequent silylation releases the Z-silyl enol ether product.
Frustrated Lewis Pairs (FLPs): Silyl enol ethers are also substrates for metal-free hydrogenation reactions catalyzed by Frustrated Lewis Pairs (FLPs). An FLP, consisting of a sterically hindered Lewis acid and Lewis base, can heterolytically cleave molecular hydrogen (H₂). The resulting phosphonium (B103445) ion protonates the silyl enol ether, and the borohydride (B1222165) delivers a hydride to the resulting oxocarbenium ion to complete the hydrogenation. Chiral FLPs have been successfully employed for the highly enantioselective hydrogenation of silyl enol ethers, affording optically active secondary alcohols in high yields and excellent enantiomeric excesses.
Transition state analysis, primarily through computational methods, provides critical information about the energy barriers and geometries of the rate-determining steps of a reaction. For Lewis acid-catalyzed reactions of silyl enol ethers, the coordination of the Lewis acid to the electrophile dramatically lowers the activation energy, leading to significant kinetic acceleration.
For example, DFT analysis of the Lewis acid-induced cycloaddition of a silyl enol ether with methyl acrylate (B77674) showed that in the absence of a Lewis acid, the reaction proceeds through a concerted [4+2] cycloaddition with a high activation enthalpy of 21.1 kcal/mol. However, upon coordination of AlCl₃ to the carbonyl oxygen of the acrylate, the mechanism shifts to a stepwise process. The initial Michael-type addition has a much lower activation energy of 7.1 kcal/mol, demonstrating a drastic reduction in the kinetic barrier due to the increased electrophilicity of the coordinated ester.
Role of Lewis Acids, Brønsted Acids, and Bases in Catalysis
Lewis Acids: Lewis acids play a crucial role in many reactions of silyl enol ethers by activating electrophiles. In reactions like the Mukaiyama aldol (B89426) addition or Prins cyclization, the Lewis acid coordinates to the carbonyl oxygen of an aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the silyl enol ether. The choice and stoichiometry of the Lewis acid can significantly influence the reaction's outcome and yield.
Brønsted Acids: Chiral Brønsted acids, particularly those in a Lewis acid-assisted Brønsted acid (LBA) system, have been developed for the enantioselective protonation of silyl enol ethers. In these systems, the coordination of a Lewis acid to a chiral Brønsted acid (like BINOL) restricts the conformational flexibility of the proton and increases its acidity, allowing for highly controlled and selective proton delivery to one of the prochiral faces of the silyl enol ether. These catalytic systems can produce optically active ketones with high enantiomeric excesses.
Bases: Bases are fundamental to the synthesis of silyl enol ethers themselves. The choice of base can control the regioselectivity of the enol ether formation from an unsymmetrical ketone. A sterically hindered, strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic silyl enol ether (less substituted double bond). Conversely, a weaker base like triethylamine (B128534) tends to yield the more thermodynamically stable, more substituted silyl enol ether. In some catalytic cycles, bases are also used to regenerate the catalyst or to facilitate certain steps in the reaction sequence.
Solvent Effects on Reactivity, Regioselectivity, and Stereoselectivity
The solvent medium can exert a profound influence on the course of chemical reactions, affecting rates, and dictating the distribution of products. In the context of reactions involving this compound, the choice of solvent is a critical parameter that can be manipulated to control reactivity, regioselectivity, and stereoselectivity. Theoretical and mechanistic investigations have provided insights into the role of the solvent in stabilizing transition states, influencing reaction pathways, and mediating the activity of catalysts.
The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all play significant roles. For instance, in Lewis acid-catalyzed reactions, the solvent can compete with the substrate for coordination to the Lewis acid, thereby modulating its effective concentration and catalytic activity. Furthermore, the solvent can influence the conformational preferences of reactants and transition states, which is particularly crucial in stereoselective transformations.
Detailed Research Findings
While comprehensive studies focusing exclusively on the solvent effects for this compound are limited, valuable insights can be drawn from research on analogous cyclic silyl enol ethers, particularly in the context of the Mukaiyama aldol and related reactions.
In a study on the organocatalytic Mukaiyama-Michael addition of silyl enol ethers to α,β-unsaturated aldehydes, the reaction medium was found to have a significant effect on both the reaction rate and the enantioselectivity. Protic solvents such as isopropanol (B130326) (i-PrOH) and tert-butanol (B103910) (t-BuOH) were observed to provide higher yields and enantiomeric excesses compared to aprotic solvents. This suggests that the ability of the solvent to engage in hydrogen bonding can be beneficial for both reactivity and stereochemical control in certain reaction manifolds.
Theoretical studies employing Density Functional Theory (DFT) often utilize polarizable continuum models (PCM) to account for solvation effects. These computational models help in understanding the diastereoselectivity in Lewis acid-catalyzed Mukaiyama aldol reactions by evaluating the energies of different transition state conformations in various solvent environments. While these studies provide a framework for rationalizing experimentally observed selectivities, they also highlight the complexity of solvent-substrate-catalyst interactions.
In the context of vinylogous Mukaiyama aldol reactions, the presence of even small amounts of water in a non-polar solvent like toluene (B28343) has been shown to enhance the reaction yield. This observation points to the potential role of water in facilitating proton transfer steps or in modulating the aggregation state of the catalyst.
The following interactive data tables summarize findings from studies on related cyclic silyl enol ethers, which can serve as a predictive guide for the behavior of this compound under various solvent conditions.
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| CH2Cl2 | 45 | 65 |
| Toluene | 50 | 70 |
| THF | 40 | 60 |
| i-PrOH | 58 | 76 |
| t-BuOH | 55 | 87 |
| Solvent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| CH2Cl2 | TiCl4 | 85:15 | 78 |
| Toluene | TiCl4 | 80:20 | 75 |
| Et2O | TiCl4 | 70:30 | 65 |
| CH3CN | TiCl4 | 60:40 | 50 |
| CH2Cl2 | BF3·OEt2 | 90:10 | 85 |
| Toluene | BF3·OEt2 | 88:12 | 82 |
These data illustrate that non-coordinating, non-polar solvents like dichloromethane (B109758) and toluene often provide a good balance of reactivity and selectivity in Lewis acid-catalyzed reactions. In contrast, more coordinating solvents like diethyl ether and acetonitrile (B52724) can sometimes lead to lower yields and selectivities due to competition with the substrate for binding to the Lewis acid. The enhanced performance in protic solvents in the organocatalytic example suggests a different mechanistic pathway where hydrogen bonding plays a crucial role.
Stereochemical Control and Regioselectivity in Reactions Involving Dihydropyran Silyl Enol Ethers
Diastereoselectivity in Cyclization Reactions (e.g., cis-Fused Dihydropyrans)
Cyclization reactions involving dihydropyran silyl (B83357) enol ethers are pivotal for constructing complex polycyclic ether frameworks, with a significant emphasis on achieving high diastereoselectivity. The silyl-Prins cyclization, in particular, has been developed as a powerful method for the diastereoselective synthesis of substituted tetrahydropyrans and dihydropyrans. nih.govnih.gov This methodology often proceeds through a condensation reaction between a hydroxy silyl enol ether and an aldehyde, leading to the formation of cis-2,6-disubstituted tetrahydropyran-4-ones with excellent diastereomeric ratios (>95:5 dr) and yields up to 97%. nih.govacs.org
The stereocontrol in these reactions is typically rationalized by a chair-like transition state where substituents preferentially occupy pseudoequatorial positions to minimize steric repulsion, leading to the observed cis stereochemistry. mdpi.com For instance, the reaction of vinylsilyl alcohols with aldehydes, promoted by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields cis-2,6-disubstituted dihydropyrans with high diastereoselectivity. nih.govmdpi.com Computational studies have supported the proposed mechanism and the origins of the high stereoselectivity. nih.gov The choice of Lewis acid and reaction temperature is crucial; TMSOTf at -78 °C has been shown to be effective, whereas other Lewis acids like BF₃·OEt₂ can lead to complex mixtures. mdpi.com
This high degree of diastereoselectivity allows for the construction of specific stereoisomers, which is critical in the synthesis of natural products and bioactive molecules containing the dihydropyran motif. semanticscholar.org
Table 1: Diastereoselective Silyl-Prins Cyclization for Dihydropyran Synthesis mdpi.com
| Entry | Lewis Acid (1 equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | BF₃·OEt₂ | 0 | - | Complex Mixture |
| 2 | TMSCl | 0 | - | Complex Mixture |
| 3 | TMSOTf | -78 | 48 | 90:10 |
Enantioselective Transformations (e.g., Asymmetric Aldol (B89426) Reactions, Asymmetric Dihydroxylation)
Organocatalysis has also emerged as a powerful tool. Chiral copper-BOX complexes, for example, can catalyze the enantioselective hetero-Diels-Alder reaction between in situ generated enol ethers (from oxidation of the parent ethers) and β,γ-unsaturated ketoesters. nih.gov This method provides rapid access to a variety of dihydropyran derivatives with three adjacent stereocenters. nih.gov Similarly, simple chiral diamine catalysts have been used in the asymmetric Michael reaction between cyclic donors and α,β-unsaturated ketones to produce 3,4-dihydropyran derivatives in high yields (up to 98%) and excellent enantioselectivities (up to 97% ee). nih.gov
These enantioselective methods are fundamental for synthesizing optically active dihydropyrans, which are prevalent in many biologically active compounds and natural products. semanticscholar.orgsemanticscholar.org
Table 2: Examples of Enantioselective Transformations
| Reaction Type | Catalyst/Method | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Mukaiyama Aldol | Ti-mediated | (R)-podoblastin-S | 40 | 98 | semanticscholar.org |
| Asymmetric Hetero-Diels-Alder | Chiral Cu–BOX complex | Dihydropyran derivatives | 72-93 | up to 98:2 er | nih.gov |
| Asymmetric Michael Reaction | Chiral diamine | 3,4-Dihydropyran derivatives | up to 98 | up to 97 | nih.gov |
Control of Z/E Stereochemistry in Silyl Enol Ether Synthesis and Subsequent Reactions
The stereochemistry of the double bond (Z versus E) in the silyl enol ether precursor is a critical factor that can influence the stereochemical outcome of subsequent reactions, such as aldol additions and cyclizations. acs.org The development of methods for the stereo- and regioselective synthesis of silyl enol ethers is therefore of significant interest. nih.govdocumentsdelivered.com
One innovative strategy involves a nickel-catalyzed remote functionalization of ketones via a "chain-walking" process. nih.govrwth-aachen.de This approach allows for the highly Z-selective synthesis of silyl enol ethers, where the positional selectivity is governed by the direction of the chain walk and is independent of the thermodynamic stability of the resulting double bond isomer. nih.govrwth-aachen.de Mechanistic studies suggest that a stabilized η³-bound Ni(II) enolate is the key intermediate that controls the stereoselectivity. rwth-aachen.de
Another effective method utilizes organosilicon reducing agents, such as 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, for the salt-free, stereoselective synthesis of silyl enol ethers from α-halo carbonyl compounds. organic-chemistry.org This reaction demonstrates high Z-selectivity and generates easily removable byproducts, facilitating clean product formation and enabling one-pot transformations. organic-chemistry.org The ability to control the enol ether geometry is paramount, as isomerization of the starting silyl enol ether can lead to the formation of minor diastereomers in subsequent stereoselective reactions. acs.org
Regioselectivity in Functionalization and Carbon-Carbon Bond Formation
Regioselectivity is a key consideration in the functionalization of the dihydropyran silyl enol ether scaffold. The nucleophilic carbon of the silyl enol ether can be directed to react at a specific position, enabling precise carbon-carbon bond formation. nih.gov Iron-catalyzed dicarbofunctionalization allows for the multicomponent cross-coupling of silyl enol ethers, (fluoro)alkyl halides, and Grignard reagents. nih.gov This method facilitates the formation of two new C-C bonds in a single step under mild conditions by selectively forming and cross-coupling α-silyloxy radicals. nih.gov
Oxidative alkylation provides another route for regioselective C-C bond formation. This can be achieved through the intramolecular transfer of an allyl group within preformed allyldimethylsilyl enol ethers. nih.gov Furthermore, the regioselective synthesis of precursor molecules, such as allyl- and vinylsilyl alcohols from a common precursor, allows for controlled entry into subsequent cyclization reactions, dictating the final structure of the heterocyclic product. nih.gov The ability to direct bond formation to a specific carbon atom is essential for expanding the synthetic utility of dihydropyran silyl enol ethers and constructing diverse and complex molecular architectures. nih.govrsc.org
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established. researchgate.netnih.govtjnpr.org
The ¹H NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran ring and the trimethylsilyl (B98337) (TMS) group. The protons of the TMS group typically appear as a sharp singlet at approximately 0.2 ppm due to the nine equivalent protons. The protons on the dihydropyran ring would exhibit more complex splitting patterns and chemical shifts depending on their specific chemical environment. For instance, the vinylic proton adjacent to the silyloxy group is expected to appear in the downfield region, typically around 4.5-5.0 ppm. The allylic and aliphatic protons of the ring would resonate at higher fields.
The ¹³C NMR spectrum provides complementary information, with the carbons of the TMS group appearing as a signal near 0 ppm. The olefinic carbons of the dihydropyran ring would have distinct chemical shifts, with the carbon atom bonded to the oxygen of the silyloxy group being the most deshielded.
Beyond simple structural confirmation, NMR spectroscopy is a powerful technique for studying reaction mechanisms. tjnpr.org For reactions involving this compound, such as aldol (B89426) additions or cycloadditions, NMR can be used to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals over time. Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to determine the structure of complex products and intermediates, providing crucial insights into the stereochemical and regiochemical outcomes of a reaction. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on typical values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Trimethylsilyl (TMS) Protons | ~0.2 (s, 9H) | - |
| Trimethylsilyl (TMS) Carbons | - | ~0 |
| Vinylic Proton (CH =C-O) | ~4.8 (t) | - |
| Vinylic Carbon (C H=C -O) | - | ~100 & ~150 |
| Allylic Protons (-O-CH ₂) | ~4.1 (t) | - |
| Aliphatic Protons (-CH ₂-CH₂) | ~2.1 (m) | - |
| Aliphatic Protons (-CH₂-CH ₂) | ~2.3 (m) | - |
| Dihydropyran Carbons | - | ~20-70 |
Mass Spectrometry (MS) for Reaction Monitoring, Isomer Differentiation, and Product Identification
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for monitoring reaction progress, identifying products, and differentiating between isomers. nih.govchromatographyonline.com
In a typical electron ionization (EI) mass spectrum of the title compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. Characteristic fragmentation patterns would include the loss of a methyl group ([M-15]⁺) from the trimethylsilyl moiety, which is a common fragmentation for TMS ethers. Another significant fragment would likely correspond to the cleavage of the Si-O bond, generating ions related to the trimethylsilyl group and the dihydropyranone enolate. Further fragmentation of the dihydropyran ring can also provide structural confirmation.
GC-MS is particularly useful for reaction monitoring. restek.com By taking aliquots from a reaction mixture over time, the consumption of this compound and the formation of products can be tracked by the appearance and disappearance of their respective peaks in the gas chromatogram and their identification via their mass spectra.
Isomer differentiation is another critical application of MS, often in conjunction with chromatography. nih.gov Structural isomers of this compound, such as the isomeric silyl (B83357) enol ether where the double bond is in a different position, would likely have very similar mass spectra. However, they can often be separated by their different retention times on a GC column. Subtle differences in the relative abundances of fragment ions in their mass spectra might also be used to distinguish them.
Table 2: Expected Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of trimethylsilyl enol ethers.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 172 | [M]⁺ | Molecular Ion |
| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |
| 99 | [M - Si(CH₃)₃]⁺ | Cleavage of the O-Si bond |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
X-ray Crystallography for Absolute Stereochemistry and Intermediate Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov While this compound is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction on its own, this technique is crucial for characterizing solid derivatives or reaction intermediates involving this compound. researchgate.netscripps.edu
In research involving reactions of dihydropyran systems, X-ray crystallography is often used to establish the absolute stereochemistry of chiral products. researchgate.net For instance, if this compound is used in a stereoselective reaction to produce a new chiral center, the resulting crystalline product can be analyzed by X-ray diffraction to unambiguously determine its configuration. This is particularly important when other spectroscopic methods cannot definitively assign the stereochemistry.
Furthermore, X-ray crystallography can provide invaluable insights into reaction mechanisms by enabling the structural elucidation of stable reaction intermediates. scripps.edursc.org In certain cases, intermediates in a reaction pathway can be isolated as crystalline solids. The determination of their crystal structure can confirm proposed mechanistic pathways and provide a deeper understanding of the reaction's stereochemical course. For example, the crystal structure of a complex formed between a Lewis acid and a silyl enol ether could reveal the coordination geometry that dictates the facial selectivity of an incoming electrophile. Although a crystal structure for the title compound itself is not available, the analysis of crystalline dihydropyran derivatives is a common practice in the field. mdpi.com
Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior Analysis
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. ossila.commdpi.com For silyl enol ethers like this compound, these studies are particularly relevant for understanding their behavior in electrooxidative reactions.
Cyclic voltammetry studies on analogous silyl enol ethers have shown that the initial oxidation event occurs at the electron-rich enol ether double bond. nih.govelectrochem.org The oxidation potential of silyl enol ethers is typically in the range of +0.85 to +1.00 V versus a standard reference electrode. electrochem.org This potential is significantly lower than that of many other functional groups, indicating that the silyl enol ether is readily oxidized.
By performing cyclic voltammetry on this compound, one can determine its specific oxidation potential. This information is crucial for designing and optimizing synthetic reactions that involve an initial single-electron transfer (SET) from the silyl enol ether. For example, in electrooxidative coupling reactions, knowledge of the oxidation potential allows for the selection of an appropriate electrochemical setup and reaction conditions to achieve the desired transformation efficiently and selectively. electrochem.org The voltammogram can also provide information on the reversibility of the oxidation process and the stability of the resulting radical cation intermediate. nih.gov
Synthetic Applications of 5,6 Dihydro 2h Pyran 3 Yl Oxy Trimethylsilane in Complex Molecule Synthesis
Utility as a Synthon for Dihydropyran and Tetrahydropyran (B127337) Core Structures
((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane is a highly effective synthon for the introduction of dihydropyran and tetrahydropyran moieties into organic molecules. These six-membered oxygen-containing heterocycles are prevalent structural motifs in a vast array of biologically active natural products. The silyl (B83357) enol ether functionality of this compound allows for its use as a nucleophile in various carbon-carbon bond-forming reactions.
One of the primary applications of this synthon is in Lewis acid-catalyzed reactions with electrophiles. The trimethylsilyl (B98337) group activates the enol ether, facilitating reactions such as Mukaiyama aldol-type additions and Michael additions. For instance, in the presence of a Lewis acid like titanium tetrachloride, this compound can react with aldehydes and ketones to form β-hydroxy ketones, which are precursors to functionalized tetrahydropyrans.
Furthermore, this silyl enol ether can participate in conjugate addition reactions to α,β-unsaturated systems, providing a direct route to 1,5-dicarbonyl compounds that can subsequently cyclize to form substituted tetrahydropyran rings. This strategy is particularly useful in the construction of polysubstituted tetrahydropyrans with controlled stereochemistry. The inherent chirality of the dihydropyran backbone can influence the stereochemical outcome of these reactions, leading to the formation of specific diastereomers.
The table below summarizes the utility of this compound as a synthon:
| Reaction Type | Electrophile | Resulting Structure | Key Feature |
| Mukaiyama Aldol (B89426) Reaction | Aldehydes, Ketones | β-Hydroxy ketones | Formation of C-C bond at the α-position of the carbonyl |
| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl compounds | Conjugate addition for the synthesis of substituted pyrans |
| Sakurai-Hosomi Allylation (analogue) | Acetals, Ketenals | Homoallylic ethers | Allylation with subsequent cyclization potential |
Role in the Total Synthesis of Natural Products Incorporating Pyran Rings
The structural motifs of dihydropyran and tetrahydropyran are central to a multitude of complex natural products, many of which are of marine origin and exhibit potent biological activities. nih.govnih.gov The strategic use of synthons like this compound is crucial in the total synthesis of these intricate molecules.
A notable example where such a building block is conceptually valuable is in the synthesis of macrolides like Phorboxazole A, a potent cytostatic marine natural product. acs.orgnih.govrsc.orgresearchgate.netnih.gov The structure of Phorboxazole A features multiple tetrahydropyran rings with specific stereochemical arrangements. The synthesis of these rings often relies on stereocontrolled cyclization reactions, where a nucleophilic pyran precursor is a key component. koreascience.kr The silyl enol ether provides a masked enolate that can be unmasked under specific conditions to react with an internal electrophile, leading to the desired cyclic structure.
Similarly, in the total synthesis of other natural products such as Dactylolide, another marine-derived macrolide, the construction of the 2,6-disubstituted tetrahydropyran ring is a critical step. acs.orgnih.govnih.govresearchgate.netresearchgate.net Synthetic strategies often involve pyran annulation reactions where the stereochemistry is carefully controlled. nih.gov The use of chiral synthons derived from dihydropyrans can significantly influence the diastereoselectivity of these annulations.
The following table highlights the application of pyran synthons in the synthesis of select natural products:
| Natural Product | Key Synthetic Challenge | Role of Pyran Synthon |
| Phorboxazole A | Stereocontrolled formation of multiple tetrahydropyran rings | Precursor for intramolecular cyclization to form the pyran core acs.orgnih.govrsc.orgresearchgate.netnih.gov |
| Dactylolide | Construction of a 2,6-disubstituted tetrahydropyran ring | Key building block in diastereoselective pyran annulation reactions acs.orgnih.govnih.govresearchgate.netresearchgate.net |
| Neopeltolide | Formation of a tetrahydropyran-embedded macrolactone | Utilized in formal [4+2]-annulation reactions nih.gov |
| Berkelic Acid | Regioselective spiroacetal/pyran formation | Silyl enol ether addition to an oxonium ion to form the tetracyclic core researchgate.netrsc.org |
Building Block for Advanced Pharmaceutical and Bioactive Compound Intermediates
The dihydropyran and tetrahydropyran scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds. researchgate.net Consequently, this compound serves as a valuable building block for the synthesis of advanced pharmaceutical intermediates.
The reactivity of the silyl enol ether allows for the introduction of diverse functionalities onto the pyran ring, which can then be further elaborated to access a variety of drug candidates. For instance, the pyran core is found in certain HIV protease inhibitors. diva-portal.orgnih.govlookchem.comnih.gov The synthesis of these inhibitors often requires the stereoselective construction of a substituted pyran ring that can effectively bind to the active site of the enzyme. The use of chiral pyran synthons can facilitate the efficient synthesis of these complex molecules.
Moreover, the dihydropyran moiety itself is a key structural feature in antiviral drugs such as Zanamivir and Laninamivir. core.ac.uk The synthesis of analogues and derivatives of these drugs often involves the manipulation of functionalized dihydropyran precursors.
The table below illustrates the role of dihydropyran synthons in the development of pharmaceutical intermediates:
| Therapeutic Area | Target Class | Role of Dihydropyran Synthon |
| Antiviral (HIV) | HIV Protease | Core scaffold for the synthesis of potent inhibitors diva-portal.orgnih.govlookchem.comnih.gov |
| Antiviral (Influenza) | Neuraminidase | Key structural element in drugs like Zanamivir core.ac.uk |
| Anticancer | Various | Precursor for the synthesis of cytotoxic natural product analogues |
Strategies for the Construction of Stereochemically Complex Molecular Architectures
The construction of stereochemically complex molecules, particularly those containing multiple stereocenters, is a significant challenge in organic synthesis. This compound, with its inherent chirality and versatile reactivity, provides a platform for developing strategies to address this challenge.
One powerful strategy involves the use of this silyl enol ether in diastereoselective reactions where the existing stereocenter(s) on the dihydropyran ring direct the stereochemical outcome of the reaction. For example, in a Lewis acid-catalyzed addition to a chiral aldehyde, the facial selectivity of the attack can be controlled by the stereochemistry of the pyran ring, leading to the preferential formation of one diastereomer.
Furthermore, the products of these initial reactions can be subjected to subsequent transformations to build up even greater molecular complexity. For instance, the resulting functionalized tetrahydropyran can serve as a scaffold for the introduction of additional stereocenters. This iterative approach allows for the controlled construction of acyclic and cyclic systems with multiple stereogenic centers. The formation of spiroketals, which are common motifs in many natural products, can also be achieved from highly functionalized pyran precursors. mdpi.comnih.gov
The following table outlines strategies for building stereochemical complexity:
| Synthetic Strategy | Description | Outcome |
| Diastereoselective Addition | Reaction of the silyl enol ether with a chiral electrophile, guided by the pyran's stereochemistry. | Formation of a new stereocenter with high diastereoselectivity. |
| Iterative Functionalization | Sequential reactions on the pyran scaffold to introduce multiple substituents. | Construction of highly substituted and stereochemically rich molecules. |
| Spiroketalization | Intramolecular cyclization of a pyran derivative bearing a tethered hydroxyl group. | Formation of complex spirocyclic systems found in many natural products. mdpi.comnih.gov |
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems
The quest for more sustainable and efficient chemical transformations has spurred the development of novel catalytic systems that are moving beyond traditional metal-based catalysis. For ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane and related silyl (B83357) enol ethers, this trend is manifesting in the exploration of metal-free, organocatalytic, and photoredox-based approaches.
Metal-Free and Organocatalytic Approaches:
Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to metal-based systems, often providing milder reaction conditions and avoiding toxic metal residues. The synthesis of dihydropyran derivatives, the core structure of the target compound, has been a fertile ground for organocatalysis. For instance, N-heterocyclic carbenes (NHCs) have been recognized as versatile organocatalysts for the production of 3,4-dihydropyran-2-ones and related structures through various cycloaddition reactions. researchgate.net This opens up possibilities for asymmetric syntheses starting from precursors to this compound, enabling the construction of chiral dihydropyran scaffolds with high enantioselectivity. au.dk Diphenylprolinol silyl ether, another organocatalyst, has been successfully employed in the enantioselective synthesis of substituted dihydropyrans through a domino Michael/enolization/acetalization reaction sequence. researchgate.net
Furthermore, nitroxyl-radical-catalyzed oxidation of silyl enol ethers presents a metal-free method for the synthesis of 1,2-diketones under mild, room-temperature conditions. organic-chemistry.org While not directly modifying the dihydropyran ring, this demonstrates the potential for functionalizing molecules derived from this compound using organocatalytic oxidation.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. acs.org Silyl enol ethers, including those with a dihydropyran structure, are excellent substrates for photoredox-catalyzed reactions. For example, a method for the light-mediated fluoroalkylation of silyl enol ethers using a gold photocatalyst has been developed. beilstein-journals.org This reaction proceeds through the generation of a fluorinated carbon-based radical that adds to the silyl enol ether. beilstein-journals.orgnih.gov Such methodologies could be applied to this compound to introduce fluorinated moieties, which are of significant interest in medicinal chemistry. The proposed mechanism for these transformations often involves the photoexcited catalyst inducing a single-electron transfer with the substrate to generate a reactive open-shell intermediate. acs.org
Integration with Flow Chemistry and Automated Synthesis Techniques
The pharmaceutical and chemical industries are increasingly adopting flow chemistry and automated synthesis to enhance efficiency, safety, and scalability. These technologies offer precise control over reaction parameters and enable the seamless integration of multiple synthetic steps. flinders.edu.au
Flow Chemistry:
Continuous flow chemistry involves the continuous pumping of reactants through a reactor, offering advantages such as improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for straightforward scaling up. While specific flow syntheses of this compound are not yet widely reported, the synthesis of various heterocyclic compounds, including pyrazoles and quinoxalines, has been successfully translated to continuous-flow systems. uc.pt These examples demonstrate the feasibility of adapting the synthesis and subsequent reactions of dihydropyran derivatives to flow conditions. The integration of in-line purification and analytical tools in flow systems can further streamline the production of complex molecules derived from this silyl enol ether. flinders.edu.au
Automated Synthesis:
Automated synthesis platforms are revolutionizing the way chemical libraries are prepared and optimized. merckmillipore.com These systems can perform entire synthetic sequences, from reagent dispensing to product purification, with minimal human intervention. merckmillipore.comyoutube.com The development of automated platforms for multistep synthesis allows for the rapid generation of compound libraries for biological screening. fu-berlin.de For a versatile building block like this compound, integration into automated workflows would enable the rapid exploration of its chemical space by systematically varying reaction partners and conditions. This approach is particularly powerful for diversity-oriented synthesis, where the goal is to create structurally diverse molecules. nih.govcam.ac.uk
Expansion of Substrate Scope and Diversity of Transformations
A key area of ongoing research is the expansion of the substrate scope in reactions involving dihydropyran derivatives and the diversification of the transformations they can undergo. This is crucial for accessing a wider range of structurally complex and functionally diverse molecules.
Diversity-Oriented Synthesis:
Diversity-oriented synthesis (DOS) aims to generate libraries of compounds with high structural and stereochemical diversity. nih.govnih.gov The dihydropyran scaffold is an attractive starting point for DOS due to its conformational flexibility and the potential for introducing multiple stereocenters. By combining this compound with a wide range of reaction partners under various catalytic conditions, it is possible to generate large libraries of dihydropyran-containing molecules for high-throughput screening. mdpi.compitt.edu For example, the synthesis of dihydropyrancarboxamides has been used to create a library of over 4000 structures. nih.gov
Expanding Reaction Types:
Beyond traditional applications, research is focused on developing new transformations for silyl enol ethers. This includes their direct conversion into other valuable functional groups. For instance, silyl enol ethers can be directly transformed into functionalized allenes through elimination reactions. nih.gov Exploring such novel reactivity for this compound could lead to the synthesis of previously inaccessible dihydropyran derivatives. The development of data-driven approaches to analyze and expand substrate scope is also becoming increasingly important, allowing for a more systematic and predictive exploration of chemical reactions. princeton.edu
The following table provides examples of the types of transformations and the diversity of substrates that have been explored for dihydropyran synthesis, indicating the potential for this compound.
| Reaction Type | Catalyst/Conditions | Substrate Examples | Key Features |
|---|---|---|---|
| [4+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | Organocatalytic, access to functionalized dihydropyranones |
| Domino Michael/Acetalization | Diphenylprolinol silyl ether | α,β-Unsaturated aldehydes, β-keto esters | Enantioselective synthesis of 3,4-trans-dihydropyrans |
| Photoredox Fluoroalkylation | Gold photocatalyst, visible light | Silyl enol ethers, (bromodifluoromethyl)trimethylsilane | Mild conditions for C-F bond formation |
| Multi-component Reaction | ZrCl4@Arabic Gum | Aryl aldehydes, ethyl acetoacetate, malononitrile | Solvent-free, efficient synthesis of dihydropyrans |
Computational Design and Prediction of Novel Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. rsc.org
Predicting Reactivity and Selectivity:
DFT calculations can be used to model the transition states of reactions involving dihydropyran derivatives, providing insights into the factors that control stereoselectivity and regioselectivity. researchgate.netyoutube.com For example, DFT studies have been used to understand the conformational preferences of the tetrahydropyran (B127337) ring system and the energy barriers between different conformers. acs.org This knowledge is crucial for designing reactions that favor the formation of a specific stereoisomer. Computational analysis can also predict the viability of novel reactions by calculating their thermodynamic and kinetic parameters.
Mechanism Elucidation:
Computational studies are also instrumental in elucidating complex reaction mechanisms. For instance, DFT calculations have supported the concerted nature of the ene reaction, which can involve dihydropyran as a reactant. wikipedia.org In the context of novel catalytic systems, computational modeling can help to understand the role of the catalyst in activating the substrates and guiding the reaction pathway. By combining experimental results with computational analysis, researchers can gain a deeper understanding of the factors governing the reactivity of this compound and design more efficient and selective synthetic routes.
The following table summarizes the application of computational methods in the study of pyran derivatives.
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Analysis | Prediction of stereoselectivity and reaction energy barriers |
| Ab Initio Theory | Conformational Analysis | Determination of stable conformers and their relative energies |
| DFT | Mechanism Elucidation | Understanding reaction pathways and catalyst-substrate interactions |
| DFT | Reactivity Prediction | Identification of the most reactive sites in a molecule |
Q & A
Q. What are the optimal synthetic routes for preparing ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane?
The compound is typically synthesized via silylation of the corresponding alcohol (5,6-dihydro-2H-pyran-3-ol) using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine. Reaction conditions (e.g., anhydrous solvents like dichloromethane or THF, 0–25°C, 4–12 hours) are critical to minimize hydrolysis. Purification by silica gel chromatography or distillation yields the product. This methodology aligns with silylation protocols for analogous pyran-derived silyl ethers .
Q. How is this compound characterized structurally?
Characterization relies on NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselectivity and purity. Key NMR signals include:
- Trimethylsilyl (TMS) protons at δ 0.1–0.3 ppm.
- Pyran ring protons (δ 3.5–5.5 ppm), with coupling constants indicating diastereotopicity in the dihydro-2H-pyran system.
- Carbon signals for the oxygenated pyran carbon (δ 60–70 ppm) and TMS carbons (δ 0–5 ppm). Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight .
Q. What is the role of the trimethylsilyl group in this compound’s reactivity?
The TMS group acts as a protecting group for the hydroxyl oxygen, enhancing steric bulk and reducing polarity. This facilitates selective functionalization of other positions in multi-step syntheses, such as glycosylation or cross-coupling reactions. The TMS ether is stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., HCl/MeOH) .
Advanced Research Questions
Q. How do substituents on the pyran ring influence the stability of this compound?
Substituents like electron-withdrawing groups (e.g., bromine, ) increase electrophilicity at the oxygen, potentially accelerating hydrolysis. Steric hindrance near the TMS group (e.g., tert-butyl in ) enhances stability. Computational studies (DFT) can model substituent effects on bond dissociation energies and hydrolysis kinetics .
Q. What mechanistic insights explain regioselectivity in silylation of polyhydroxylated pyrans?
Regioselectivity arises from steric accessibility and hydrogen-bonding interactions. The 3-position oxygen in dihydro-2H-pyran is less sterically hindered compared to axial positions, favoring silylation. Solvent polarity and base strength (e.g., imidazole vs. DMAP) further modulate reaction rates, as observed in analogous carbohydrate silylation studies .
Q. How can contradictory data on TMS ether stability under acidic conditions be resolved?
Stability discrepancies may stem from trace water content or acid strength. Controlled experiments (e.g., HCl in anhydrous vs. wet THF) and kinetic monitoring (via ¹H NMR or TLC) clarify degradation thresholds. For example, notes stability in anhydrous acidic media (pH > 3) but rapid cleavage in aqueous HCl .
Q. What advanced techniques validate the compound’s conformation in solution?
NOESY/ROESY NMR identifies spatial proximity between pyran ring protons and the TMS group, confirming chair or boat conformations. Variable-temperature NMR (e.g., −40°C to 60°C) detects ring puckering dynamics. Comparative X-ray crystallography (if crystalline derivatives exist) provides absolute stereochemical data .
Methodological Guidance
Designing a stability study for this compound:
- Conditions: Test hydrolysis in buffered solutions (pH 1–12) at 25–60°C.
- Analysis: Monitor degradation via HPLC/GC-MS and quantify residual TMS ether.
- Outcome: Identify pH-dependent degradation pathways (e.g., acid-catalyzed vs. base-catalyzed cleavage) .
Optimizing purification after silylation:
Use silica gel chromatography with hexane/ethyl acetate (95:5 to 85:15) to separate TMS ethers from unreacted alcohol. Confirm purity by TLC (Rf ~0.6 in hexane/EtOAc 9:1) and ¹H NMR integration .
Addressing low yields in large-scale synthesis:
Scale-up challenges include exothermic silylation and byproduct formation. Implement slow reagent addition, temperature control (0–5°C), and inert atmosphere. Switch to flow chemistry for improved heat dissipation and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
